molecular formula C20H22N4O4 B2413724 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415542-14-0

1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea

Cat. No.: B2413724
CAS No.: 2415542-14-0
M. Wt: 382.42
InChI Key: QALRDOZEPJMAHV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an amine with an isocyanate under mild conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.

    Attachment of the Pyrazolylphenyl Group: The pyrazolylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, bases, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamate
  • 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiourea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged for targeted applications in research and industry.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-18-6-3-5-16(19(18)28-2)23-20(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h3-12,17,25H,13H2,1-2H3,(H2,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALRDOZEPJMAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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